Suzuki-Miyaura Cross-Coupling Reactivity: Chloropyrimidines Demonstrate Superior Performance Over Bromopyrimidines
In a comparative study of halogenated pyrimidines, chloropyrimidine substrates were found to be preferable over bromo-, iodo-, and fluoropyrimidines for Suzuki-Miyaura cross-coupling reactions [1]. This indicates that tert-butyl 2-(5-bromopyrimidin-2-yl)acetate exhibits intermediate reactivity in this reaction class; it is more reactive than its fluoro analog but less reactive than its chloro analog. While specific quantitative yields were not reported in the abstract, the qualitative ranking provides a critical selection criterion for chemists optimizing a synthetic route. For applications requiring high-throughput or challenging coupling partners, the chloro analog may be favored, whereas the bromo analog may be selected when a milder or more controlled coupling is desired.
| Evidence Dimension | Reactivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | 5-Bromopyrimidine derivative (inferred reactivity ranking) |
| Comparator Or Baseline | 5-Chloropyrimidine derivative; 5-Iodopyrimidine derivative; 5-Fluoropyrimidine derivative |
| Quantified Difference | Qualitative preference ranking: Chloro > Bromo ~ Iodo > Fluoro |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling conditions (e.g., Na2CO3, Pd(PPh3)2Cl2, 1,4-dioxane, 95 °C) |
Why This Matters
This reactivity hierarchy informs chemists that while tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a competent coupling partner, alternative halogenated analogs may offer higher yields in challenging Suzuki reactions.
- [1] Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. View Source
